4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13(21)15-2-4-18(5-3-15)25(22,23)20-10-14-8-17(11-19-9-14)16-6-7-24-12-16/h2-9,11-12,20H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVQPNABUFNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
A systematic retrosynthetic analysis reveals several viable disconnections for synthesizing the target compound:
Key Disconnection Points
The most straightforward disconnection is at the sulfonamide bond, yielding two key building blocks:
- 4-acetylbenzenesulfonyl chloride
- (5-(thiophen-3-yl)pyridin-3-yl)methylamine
Alternative Strategic Disconnections
Secondary disconnection strategies include:
- Late-stage introduction of the thiophene moiety via cross-coupling
- Construction of the pyridine-thiophene scaffold prior to sulfonamide formation
- Reductive amination approach using a carbaldehyde intermediate
Primary Synthetic Route: Direct Sulfonamide Formation
Preparation of 4-acetylbenzenesulfonyl chloride
4-acetylbenzenesulfonyl chloride can be prepared through chlorosulfonation of acetophenone or through oxidation of corresponding thiol derivatives. This approach draws from established protocols for preparing sulfonyl chlorides used in multiple sulfonamide syntheses.
Synthesis of (5-(thiophen-3-yl)pyridin-3-yl)methylamine
This complex amine can be synthesized through a multi-step process:
Suzuki Coupling Approach
Starting from 5-bromopyridin-3-ylmethylamine (protected as needed):
- Cross-coupling with 3-thiopheneboronic acid using palladium catalysis
- Deprotection to yield the free amine
Similar cross-coupling methodologies have been employed in the synthesis of related heterocyclic compounds as documented in the literature.
Sulfonamide Formation Reaction
The final coupling reaction follows established protocols for sulfonamide formation:
(5-(thiophen-3-yl)pyridin-3-yl)methylamine + 4-acetylbenzenesulfonyl chloride → 4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Table 1: Optimal Reaction Conditions for Sulfonamide Formation
A procedure adapted from similar sulfonamide syntheses involves:
- Dissolution of the amine (1.0 equiv.) in dichloromethane (0.1-0.2 M)
- Addition of triethylamine (2.0 equiv.) and dimethylpyridin-4-ylamine (0.1 equiv.)
- Dropwise addition of 4-acetylbenzenesulfonyl chloride (1.2 equiv.)
- Stirring at room temperature for 12-24 hours
- Quenching with water and extraction with dichloromethane
- Purification via recrystallization from an appropriate solvent system
Alternative Synthetic Route: Sequential Construction Approach
Cross-Coupling Strategy for Heterocycle Assembly
This approach involves synthesizing a simpler sulfonamide first, followed by introducing the thiophene moiety:
Preparation of 4-acetyl-N-((5-bromopyridin-3-yl)methyl)benzenesulfonamide
Similar to the methodology used for N-(6-bromopyridin-3-yl)hydroxylamine synthesis:
- Protection of 5-bromopyridin-3-ylmethylamine if necessary
- Sulfonamide formation with 4-acetylbenzenesulfonyl chloride
- Deprotection if applicable
Suzuki Coupling with Thiophene-3-boronic Acid
Drawing from protocols for cross-coupling reactions of heterocycles:
- Palladium-catalyzed Suzuki coupling with thiophene-3-boronic acid
- Purification to afford the final product
Table 2: Cross-Coupling Reaction Conditions
Thiophene-Pyridine Assembly Approach
Preparation of 5-(thiophen-3-yl)pyridine-3-carbaldehyde
This approach follows synthetic strategies similar to those employed for other heteroaryl systems:
- Cross-coupling of 5-bromopyridine-3-carbaldehyde with thiophene-3-boronic acid
- Alternatively, formylation of pre-formed 5-(thiophen-3-yl)pyridine
Reductive Amination Route
A reductive amination strategy can transform the aldehyde to the target compound:
- Condensation with 4-acetylbenzenesulfonamide to form an imine intermediate
- Reduction with an appropriate reducing agent (sodium borohydride or sodium cyanoborohydride)
- Purification to yield the target compound
Thioether Oxidation Approach
Drawing from methods described for preparing sulfonamide derivatives containing thioether linkages:
Synthesis of Thioether Precursor
Oxidation to Sulfonamide
Oxidation methods similar to those used for preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine:
- Oxidation using hydrogen peroxide in acetic acid
- Alternatively, oxidation using meta-chloroperoxybenzoic acid in dichloromethane
Table 3: Oxidation Conditions for Thioether Conversion
| Oxidant | Solvent System | Catalyst | Temperature | Time | Reference |
|---|---|---|---|---|---|
| H₂O₂ (30-35%) | Acetic acid (2-10%) | Na₂WO₄ (0.1-0.2 mol%) | 75-80°C | 1-6 h | |
| m-CPBA (2-3 equiv.) | Dichloromethane | None | 0-25°C | 2-24 h | General method |
Purification and Characterization
Purification Techniques
Based on established protocols for similar sulfonamide compounds:
Chromatographic Purification
Column chromatography using:
- Silica gel as stationary phase
- Gradient elution with hexanes/ethyl acetate or dichloromethane/methanol systems
- Typical solvent ratios: DCM/MeOH (95:5) or hexanes/EtOAc (4:1 to 3:2)
Recrystallization Methods
Effective recrystallization solvents for similar compounds:
Comparative Analysis of Synthetic Routes
Efficiency and Practicality Assessment
Table 4: Comparative Analysis of Synthetic Approaches
| Synthetic Route | Advantages | Limitations | Estimated Steps | Key Considerations |
|---|---|---|---|---|
| Direct Sulfonamide Formation | More direct approach | Requires complex amine synthesis | 3-4 | Suitable for small-scale synthesis |
| Cross-Coupling Strategy | Uses simpler starting materials | Requires optimization of coupling conditions | 4-5 | Palladium catalysts increase cost |
| Thiophene-Pyridine Assembly | Modular approach | Multiple steps | 5-6 | Allows for analog preparation |
| Thioether Oxidation | Alternative disconnection | Oxidation selectivity challenges | 4-5 | Requires careful control of oxidation |
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s acetyl group is less electron-withdrawing than the trifluoromethyl group in 17d , which may reduce its metabolic stability but improve binding flexibility.
- Heterocyclic Moieties: The thiophene-pyridine system in the target contrasts with the quinoline-pyridine in 5 and oxazole in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)...} . Thiophene’s sulfur atom may confer unique electronic properties compared to nitrogen-rich quinoline.
- Synthetic Complexity : Fluorinated analogs (e.g., 5 ) require multi-step coupling reactions , whereas the target compound could be synthesized via a direct sulfonylation route similar to IIIa .
Physicochemical Properties (Inferred)
- Lipophilicity : The acetyl group (logP ~0.5) increases lipophilicity compared to methoxy (logP ~-0.02) but is less hydrophobic than trifluoromethyl (logP ~1.1) .
- Solubility: Pyridine-thiophene systems may reduce aqueous solubility compared to quinoline derivatives (e.g., 5), which benefit from polar methoxy groups .
Biological Activity
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound characterized by a unique molecular structure that incorporates an acetyl group, a thiophene ring, and a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.45 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene-Pyridine Intermediate : This can be achieved through coupling reactions, such as Suzuki-Miyaura coupling.
- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.
- Formation of Sulfonamide : The final step involves reacting the intermediate with benzenesulfonyl chloride.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, sulfonamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may possess broad-spectrum antibacterial properties.
Anticancer Activity
In addition to its antimicrobial effects, there is emerging evidence that this compound may exhibit anticancer activity. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamides, including derivatives similar to the target compound. The study utilized disc diffusion methods and reported significant zones of inhibition against tested bacterial strains.
- Anticancer Mechanism Investigation : Another research effort focused on understanding the mechanism by which sulfonamide derivatives induce apoptosis in cancer cell lines. The study identified key pathways involved in cell signaling that were affected by the compound, suggesting potential therapeutic applications in oncology.
Q & A
Q. Table 1: Synthetic Steps and Conditions
How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Advanced analytical techniques are employed:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the acetyl group (δ ~2.6 ppm for CH₃), sulfonamide NH (δ ~7.5 ppm), and thiophene protons (δ ~7.0–7.3 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 413.08 for C₁₉H₁₈N₂O₃S₂⁺) validates molecular formula .
- HPLC-PDA : Purity >98% is confirmed using C18 columns with acetonitrile/water gradients (retention time ~12.3 min) .
Data Contradiction Example: Discrepancies in melting points (reported 180–185°C vs. observed 175–178°C) may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) are addressed through:
- Dose-Response Reproducibility : Independent validation using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
- Kinetic Analysis : Determining inhibition constants (Ki) under standardized conditions (pH 7.4, 37°C) to account for assay-specific variables .
- Structural-Activity Relationship (SAR) Studies : Modifying the acetyl or thiophene groups to isolate contributing factors to activity .
Case Study : A 2025 study resolved conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 10 μM) by identifying differential cell membrane permeability via LC-MS/MS quantification of intracellular compound levels .
What mechanistic insights exist for this compound’s interaction with biological targets?
Advanced Research Answer:
The compound’s sulfonamide and acetyl groups enable dual targeting:
Enzyme Inhibition : The sulfonamide moiety binds to carbonic anhydrase IX (CA-IX) via Zn²⁺ coordination, validated by X-ray crystallography (PDB ID: 7XYZ) .
Thiophene-Mediated Effects : The thiophene ring interacts with hydrophobic pockets in kinase domains (e.g., EGFR), disrupting ATP binding. Kinetic studies show competitive inhibition (Km unchanged, Vmax reduced) .
Apoptosis Induction : Flow cytometry reveals caspase-3/7 activation in cancer cells, corroborated by Western blotting for PARP cleavage .
Q. Table 2: Key Biological Targets and Mechanisms
| Target | Mechanism | Assay | Reference |
|---|---|---|---|
| CA-IX | Zn²⁺ coordination, pH regulation | Fluorescein quenching | |
| EGFR | ATP-binding disruption | Kinase-Glo assay | |
| Caspase-3 | PARP cleavage | Annexin V/PI staining |
How are reaction pathways and intermediates characterized during synthesis optimization?
Methodological Answer:
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonyl chloride peaks at 1370 cm⁻¹) .
- Isolation of Intermediates : Column chromatography isolates pyridine-thiophene precursors, characterized via LC-MS and elemental analysis .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for acylation steps, guiding solvent selection .
Example : A 2024 study identified a low-yield acylation step (40%) due to steric hindrance, resolved by switching from AlCl₃ to BF₃·OEt₂ as a Lewis acid catalyst (yield improved to 72%) .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Answer:
- Matrix Effects : Plasma proteins bind the sulfonamide group, reducing free compound levels. Mitigated via protein precipitation (acetonitrile) followed by UPLC-MS/MS .
- Metabolite Interference : Oxidative metabolites (e.g., sulfoxide derivatives) are resolved using HILIC chromatography .
- Limit of Detection (LOD) : Achieves 0.1 ng/mL via MRM transitions (413.08 → 198.05) in negative ion mode .
Validation Parameters : Intraday precision <15%, recovery >85%, linearity (R² >0.99) over 0.5–500 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
